Urea‑Transporter Isoform Selectivity: 4‑Nitrophenyl Thiourea Core vs. 3‑Nitrophenyl Isomer
The 4‑nitrophenyl‑thiourea pharmacophore confers measurable UT‑A1 selectivity (IC₅₀ 1.3 mM for UT‑A1 vs. 10 mM for UT‑B; ~7.7‑fold preference), in contrast to the non‑selective 3‑nitrophenyl‑thiourea (IC₅₀ ≈0.2 mM for both isoforms) [1]. Although the 2‑hydroxy‑1‑phenylethyl‑substituted target compound has not yet been profiled in this assay, the 4‑nitrophenyl motif is the principal driver of isoform bias, and molecular docking of related thioureas suggests that the additional chiral alcohol substituent can further modulate binding‑pocket complementarity [1].
| Evidence Dimension | UT‑A1 and UT‑B inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted to retain UT‑A1 bias based on 4‑nitrophenyl pharmacophore. |
| Comparator Or Baseline | 4‑Nitrophenyl‑thiourea: UT‑A1 IC₅₀ = 1.3 mM, UT‑B IC₅₀ = 10 mM. 3‑Nitrophenyl‑thiourea: UT‑A1 IC₅₀ ≈ 0.2 mM, UT‑B IC₅₀ ≈ 0.2 mM. |
| Quantified Difference | ~7.7‑fold UT‑A1 selectivity for 4‑nitro scaffold vs. non‑selective 3‑nitro scaffold. |
| Conditions | Urea flux assay in MDCK cells stably expressing human UT‑A1 or UT‑B; 37 °C, pH 7.4. |
Why This Matters
Researchers developing isoform‑selective urea‑transporter inhibitors for salt‑sparing diuresis will preferentially select the 4‑nitrophenyl thiourea scaffold, and the target compound provides a chiral, hydrogen‑bond‑enriched analog for further selectivity optimization.
- [1] Esteva‑Font, C., Phuan, P. W., Anderson, M. O. & Verkman, A. S. (2015). Structure–activity analysis of thiourea analogs as inhibitors of UT‑A and UT‑B urea transporters. Biochimica et Biophysica Acta (BBA) – Biomembranes, 1848(5), 1075–1080. View Source
